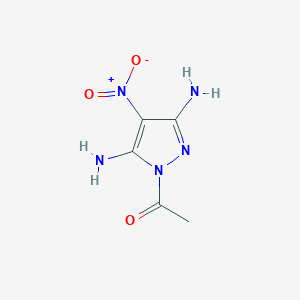

1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

292600-38-5 |

|---|---|

Molecular Formula |

C5H7N5O3 |

Molecular Weight |

185.14g/mol |

IUPAC Name |

1-(3,5-diamino-4-nitropyrazol-1-yl)ethanone |

InChI |

InChI=1S/C5H7N5O3/c1-2(11)9-5(7)3(10(12)13)4(6)8-9/h7H2,1H3,(H2,6,8) |

InChI Key |

DKXWQNGGAKKGTF-UHFFFAOYSA-N |

SMILES |

CC(=O)N1C(=C(C(=N1)N)[N+](=O)[O-])N |

Canonical SMILES |

CC(=O)N1C(=C(C(=N1)N)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a logical two-step approach: the synthesis of the precursor 3,5-diamino-4-nitro-1H-pyrazole, followed by its selective N-acetylation. The experimental protocols are based on established methodologies for the synthesis of related pyrazole derivatives.

I. Synthetic Pathway Overview

The proposed synthesis commences with the formation of the 3,5-diamino-4-nitro-1H-pyrazole core, followed by a regioselective acetylation at the N1 position of the pyrazole ring.

Caption: Proposed two-step synthesis of this compound.

II. Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and the final target molecule.

A. Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (Precursor)

Experimental Workflow:

Caption: Workflow for the synthesis of 3,5-diamino-4-nitro-1H-pyrazole.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the nitro-substituted malononitrile precursor in a suitable solvent such as ethanol.

-

Reagent Addition: Cool the solution in an ice bath. Add hydrazine hydrate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold ethanol. The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3,5-diamino-4-nitro-1H-pyrazole.

B. Synthesis of this compound (Target Molecule)

The selective acetylation of the pyrazole ring nitrogen (N1) in the presence of two exocyclic amino groups can be challenging. The following protocol is designed to favor N1-acetylation.

Experimental Workflow:

Caption: Workflow for the N-acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

Detailed Protocol:

-

Reaction Setup: Suspend 3,5-diamino-4-nitro-1H-pyrazole in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Pyridine acts as both the solvent and the base.

-

Reagent Addition: Cool the suspension in an ice bath. Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred suspension. The use of a slight excess of the acetylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of di- or tri-acetylation.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to slowly warm to room temperature. Monitor the reaction for the formation of the desired product and the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-water to precipitate the product and quench the excess acetic anhydride.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

III. Data Presentation

As the target compound is not well-documented, the following tables provide expected and analogous quantitative data based on the characterization of similar pyrazole derivatives. Researchers should perform their own analytical characterization to confirm the identity and purity of their synthesized compounds.

Table 1: Physicochemical and Yield Data (Expected)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance (Expected) | Melting Point (°C) | Yield (%) |

| 3,5-diamino-4-nitro-1H-pyrazole | C₃H₅N₅O₂ | 143.11 | Yellow solid | >200 (decomposes) | Not specified |

| This compound | C₅H₇N₅O₃ | 185.14 | Pale yellow to off-white solid | Not available | Not specified |

Table 2: Spectroscopic Data (Hypothetical/Analogous)

| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ (Expected) | ¹³C NMR (δ, ppm) in DMSO-d₆ (Expected) | Key IR Bands (cm⁻¹) |

| 3,5-diamino-4-nitro-1H-pyrazole | ~12.0 (br s, 1H, NH), ~6.5 (br s, 4H, 2xNH₂) | ~150 (C3/C5), ~125 (C4-NO₂) | 3400-3200 (N-H), 1640 (C=N), 1550, 1340 (NO₂) |

| This compound | ~7.0 (br s, 2H, NH₂), ~6.8 (br s, 2H, NH₂), ~2.6 (s, 3H, COCH₃) | ~168 (C=O), ~152 (C3/C5), ~128 (C4-NO₂), ~23 (CH₃) | 3400-3200 (N-H), 1710 (C=O), 1640 (C=N), 1550, 1340 (NO₂) |

Note: The exact chemical shifts and absorption bands will depend on the solvent and the specific electronic environment of the synthesized molecule.

IV. Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a straightforward transformation of functional groups on the pyrazole core.

Caption: Logical flow from starting materials to the final acetylated product.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and adapt the protocols as necessary based on their experimental observations and available analytical data.

Novel Synthesis Methods for Nitrated Diamino Pyrazoles: A Technical Guide

Introduction

Nitrated diamino pyrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention from the scientific community, particularly in the field of energetic materials.[1][2][3] Their molecular structures, characterized by a stable pyrazole ring, high nitrogen content, and the presence of both amino (desensitizing) and nitro (energetic) groups, offer a unique balance between high performance and insensitivity to mechanical stimuli like impact and friction.[4][5] These properties make them promising candidates for next-generation explosives, propellants, and pyrotechnics, aiming to replace traditional materials with safer and more environmentally friendly alternatives.[1][2] This technical guide provides an in-depth overview of modern synthetic strategies for producing and functionalizing nitrated diamino pyrazoles, with a focus on detailed experimental protocols, comparative data, and reaction pathways.

Core Precursor: 3,5-Diamino-4-nitropyrazole

A pivotal precursor in the synthesis of advanced energetic materials is 3,5-diamino-4-nitropyrazole.[4][6] While its initial synthesis was described as a tedious process, more convenient routes have since been developed.[4][6] The presence of two amino groups and an NH group on the pyrazole ring makes it a versatile platform for a variety of chemical modifications, including the introduction of other energetic moieties like tetrazole or guanyl groups.[4][6]

The general synthetic approach involves the careful nitration of a diamino pyrazole precursor. The workflow for these syntheses often begins with a base pyrazole structure, followed by sequential nitration and amination steps, or the nitration of a pre-existing diamino pyrazole.

Caption: General workflow for the synthesis of 3,5-diamino-4-nitropyrazole.

Key Synthesis and Functionalization Protocols

The true innovation in this field lies in the versatile functionalization of the 3,5-diamino-4-nitropyrazole core to tune its energetic properties.[6] Described below are detailed protocols for key transformations.

Synthesis of 3,5-Diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole (2)

This synthesis involves the reaction of the sodium salt of 3,5-diamino-4-nitropyrazole with cyanogen azide, leading to a C-N bonded tetrazole-pyrazole molecule.[6]

Experimental Protocol:

-

Prepare the sodium salt of 3,5-diamino-4-nitropyrazole (1).

-

React the sodium salt with cyanogen azide.

-

Monitor the reaction to completion.

-

The resulting product, 3,5-diamino-4-nitro-1-(1H-tetrazol-5-yl)pyrazole (2), can be isolated and purified.

-

Energetic salts of compound (2) are then prepared through simple neutralization reactions. Suspend compound (2) in a water and methanol mixture.

-

Add the selected nitrogen-rich base (e.g., hydroxylamine, hydrazine).

-

Heat the suspension at 60°C for 2 hours.[6]

-

Remove the solvents under reduced pressure to yield the energetic salts.

-

Purify the final materials by recrystallization from hot water.[6]

Synthesis of Guanyl-Substituted Derivatives

Treatment of 3,5-diamino-4-nitropyrazole with cyanamide or dicyanamide can yield guanyl-substituted products or lead to ring-expansion, respectively.[6]

Experimental Protocol (for Guanyl Substitution):

-

Treat 3,5-diamino-4-nitropyrazole (1) with cyanamide.

-

The reaction yields the guanyl-substituted product (9).[6]

-

Neutralize the product (9) with a saturated solution of sodium bicarbonate to generate the corresponding salt (10).[6]

-

Further reaction of the salt (10) with dilute nitric acid can yield 3,5-diamino-1-guanyl-4-nitro-1,2,4-triazole nitrate (11).[6]

The versatility of 3,5-diamino-4-nitropyrazole allows for the creation of a family of energetic derivatives through various reaction pathways.

Caption: Functionalization pathways of 3,5-diamino-4-nitropyrazole.

Comparative Data of Synthesized Compounds

The primary goal of synthesizing these novel compounds is to develop energetic materials with superior performance and safety characteristics. A summary of key properties for derivatives of 3,5-diamino-4-nitropyrazole is presented below.

| Compound/Salt | Precursor | Key Reagent(s) | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (km/s) | Reference |

| 2 (Tetrazole derivative) | 3,5-Diamino-4-nitropyrazole | Cyanogen Azide | 1.838 | 211 | 8.86 | [6] |

| 7 (Hydroxylammonium salt of 2) | Compound 2 | Hydroxylamine | 1.833 | 185 | 9.17 | [6] |

| 8 (Hydrazinium salt of 2) | Compound 2 | Hydrazine | 1.774 | 169 | 9.21 | [6] |

| 9 (Guanyl derivative) | 3,5-Diamino-4-nitropyrazole | Cyanamide | 1.776 | 295 | 8.84 | [6] |

| 13 (Ring-expansion product) | 3,5-Diamino-4-nitropyrazole | Dicyanamide | 1.733 | 215 | 8.83 | [6] |

Note: Detonation velocities are calculated values.

The data indicates that functionalization can significantly influence the properties of the final compound. For instance, the formation of hydroxylammonium (7) and hydrazinium (8) salts leads to detonation velocities that are superior to those of established insensitive explosives like TATB.[6]

Alternative Approaches: Amination of Nitropyrazoles

Another important strategy involves the amination of pre-nitrated pyrazole rings. For example, 4-amino-3,5-dinitropyrazole can be synthesized via the amination of 3,5-dinitropyrazole.

Experimental Protocol (Ammonium Salt of 4-Amino-3,5-dinitropyrazole):

-

Synthesize 3,5-dinitropyrazole.

-

Treat the 3,5-dinitropyrazole with a 28% aqueous ammonium hydroxide (NH₄OH) solution. This method yields the ammonium salt of 4-amino-3,5-dinitropyrazole (1•NH₃) in high yield.[7]

-

Cool the reaction mixture to room temperature, allowing a precipitate to form.

-

Collect the precipitate by filtration and wash with cold water.[7]

-

To obtain the free amine, suspend the ammonium salt in ethyl acetate and ice.

-

Add 20% aqueous sulfuric acid with vigorous stirring.

-

Continue stirring at room temperature for approximately 20 minutes until a clear solution is obtained, indicating the formation of 4-amino-3,5-dinitropyrazole.[7]

Caption: Synthesis of 4-amino-3,5-dinitropyrazole via amination.

The synthesis of novel nitrated diamino pyrazoles is a dynamic and promising area of research in materials science. The versatility of the 3,5-diamino-4-nitropyrazole scaffold, in particular, allows for extensive functionalization, leading to a new generation of energetic materials with enhanced performance and improved safety profiles.[4][6] The methods detailed in this guide, from direct functionalization to the amination of nitrated precursors, highlight the key strategies being employed by researchers. The continued exploration of these synthetic pathways is crucial for the development of advanced materials that can meet the stringent demands of modern energetic applications.[1]

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. osti.gov [osti.gov]

An In-depth Technical Guide to the Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a molecule of interest in energetic materials research. The synthesis primarily involves the preparation of the key precursor, 3,5-diamino-4-nitro-1H-pyrazole (DANP), followed by its N-acetylation. This document details the necessary precursors, experimental protocols, and reaction pathways involved in the synthesis.

Synthesis of the Core Precursor: 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The principal precursor for the target molecule is 3,5-diamino-4-nitro-1H-pyrazole (DANP). The synthesis of DANP has been reported through various methods. A convenient route has been established, moving away from more tedious earlier methods.

A common and effective method for synthesizing DANP involves the cyclization of dicyandiamide with hydrazine, followed by nitration.

Experimental Protocol: Synthesis of 3,5-diamino-1H-pyrazole

A detailed experimental procedure for the synthesis of the intermediate 3,5-diamino-1H-pyrazole is as follows:

-

Reaction Setup: A mixture of dicyandiamide and hydrazine hydrate is prepared.

-

Reaction Conditions: The mixture is typically heated under reflux.

-

Work-up: Upon cooling, the product crystallizes and can be collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as hot water, to yield pure 3,5-diamino-1H-pyrazole.

Experimental Protocol: Nitration of 3,5-diamino-1H-pyrazole to yield 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The subsequent nitration of 3,5-diamino-1H-pyrazole is a critical step to introduce the nitro group at the 4-position of the pyrazole ring.

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is commonly employed as the nitrating agent.

-

Reaction Conditions: 3,5-diamino-1H-pyrazole is added portion-wise to the cooled nitrating mixture, maintaining a low temperature to control the exothermic reaction.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with cold water until neutral, and then dried. Recrystallization from an appropriate solvent yields purified 3,5-diamino-4-nitro-1H-pyrazole (DANP).

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole (DANP)

The final step in the synthesis is the N-acetylation of DANP to yield this compound. This involves the introduction of an acetyl group onto one of the nitrogen atoms of the pyrazole ring.

General Experimental Protocol: N-acetylation of DANP

While a specific detailed protocol for the acetylation of DANP was not found in the reviewed literature, a general procedure can be inferred from the acetylation of other aminopyrazole derivatives. Acetic anhydride is the most common acetylating agent for this transformation.

-

Reaction Setup: 3,5-diamino-4-nitro-1H-pyrazole is suspended or dissolved in a suitable solvent.

-

Reagent: Acetic anhydride is added to the reaction mixture. The reaction can be carried out in the presence of a catalyst or a base, such as pyridine, to facilitate the reaction, although in some cases, glacial acetic acid itself can serve as the solvent and catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to 24 hours, depending on the reactivity of the substrate.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve pouring the reaction mixture into cold water to precipitate the acetylated product.

-

Purification: The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Quantitative data for the synthesis of DANP and a generalized acetylation step are summarized in the table below. Note that the data for the acetylation step is based on general procedures for analogous compounds due to the lack of a specific published protocol for the target molecule.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1. DANP Synthesis | |||||

| Cyclization | Dicyandiamide, Hydrazine Hydrate | Water | Reflux | - | - |

| Nitration | 3,5-diamino-1H-pyrazole | Conc. HNO₃, Conc. H₂SO₄ | 0-10 | - | - |

| 2. Acetylation | |||||

| N-acetylation (General) | 3,5-diamino-4-nitro-1H-pyrazole | Acetic Anhydride, Glacial Acetic Acid/Pyridine | Room Temp. to Reflux | 1-24 | - |

Yields for DANP synthesis are reported to be convenient, though specific percentages vary across different literature sources. The yield for the acetylation of DANP is not specified in the reviewed literature.

Mandatory Visualizations

To illustrate the synthesis pathway and the logical relationships between the precursors and the final product, the following diagrams are provided in the DOT language.

Caption: Synthesis pathway for the precursor 3,5-diamino-4-nitro-1H-pyrazole (DANP).

Caption: Final acetylation step to produce this compound.

Caption: Experimental workflow for the synthesis of the target molecule.

Retrosynthetic Analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the retrosynthetic analysis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The analysis outlines a plausible synthetic pathway, starting from readily available precursors. This guide provides detailed experimental protocols for key transformations, summarizes quantitative data, and includes visualizations of the synthetic logic.

Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound (I), commences with the disconnection of the acetyl group. This leads to the key intermediate, 3,5-diamino-4-nitro-1H-pyrazole (II). Further disconnection of the nitro group from the pyrazole core reveals 3,5-diaminopyrazole (III) as a readily accessible starting material. This three-step retrosynthetic pathway is chemically sound and relies on well-established organic transformations.

Caption: Retrosynthetic analysis of this compound.

Synthesis of 3,5-diaminopyrazole (III)

The synthesis of the starting material, 3,5-diaminopyrazole, can be achieved through the condensation of malononitrile with hydrazine hydrate. This is a well-established and efficient method for the formation of the pyrazole ring.

Caption: Synthesis of 3,5-diaminopyrazole.

Key Synthetic Transformations

The forward synthesis involves two critical steps: the nitration of 3,5-diaminopyrazole to introduce the nitro group at the C4 position, followed by the selective N-acetylation of one of the amino groups.

Nitration of 3,5-diaminopyrazole (III) to 3,5-diamino-4-nitro-1H-pyrazole (II)

The introduction of a nitro group onto the pyrazole ring is a crucial step. Due to the presence of two activating amino groups, the C4 position is highly susceptible to electrophilic substitution. A carefully controlled nitration using a mixture of nitric acid and sulfuric acid is the proposed method.

Experimental Protocol:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

-

Reaction: Dissolve 3,5-diaminopyrazole (III) in concentrated sulfuric acid at 0 °C. To this solution, add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 5 °C.

-

Work-up: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The precipitated product, 3,5-diamino-4-nitro-1H-pyrazole (II), is then filtered, washed with cold water, and dried.

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole (II) to this compound (I)

The final step is the selective acetylation of one of the amino groups. Acetic anhydride is a suitable acetylating agent, and the reaction can be performed under mild conditions. It is important to note that N-acetylation is favored over C-acetylation in this case.

Experimental Protocol:

-

Reaction: Suspend 3,5-diamino-4-nitro-1H-pyrazole (II) in acetic anhydride.

-

Heating: Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. The solid product, this compound (I), is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

The following tables summarize the expected physicochemical and spectroscopic data for the key compounds in this synthetic pathway.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3,5-diaminopyrazole (III) | C₃H₆N₄ | 98.11 | White solid |

| 3,5-diamino-4-nitro-1H-pyrazole (II) | C₃H₅N₅O₂ | 143.10 | Yellow solid |

| This compound (I) | C₅H₇N₅O₃ | 185.14 | Pale yellow solid |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 3,5-diaminopyrazole (III)[1][2] | ~5.3 (s, 1H, CH), ~4.5 (br s, 4H, NH₂) | ~153 (C3, C5), ~85 (C4) | 3400-3100 (N-H), 1640 (C=N) |

| 3,5-diamino-4-nitro-1H-pyrazole (II) | Expected: ~6.0-7.0 (br s, 4H, NH₂), ~12.0-13.0 (br s, 1H, NH) | Expected: ~150-155 (C3, C5), ~120-130 (C4-NO₂) | Expected: 3400-3200 (N-H), 1550, 1340 (NO₂) |

| This compound (I) | Expected: ~2.3 (s, 3H, COCH₃), ~6.5-7.5 (br s, 4H, NH₂) | Expected: ~170 (C=O), ~150-155 (C3, C5), ~120-130 (C4-NO₂) | Expected: 3400-3200 (N-H), 1700 (C=O), 1550, 1340 (NO₂) |

Note: Expected NMR and IR data are based on analogous structures and general chemical principles. Actual values may vary.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Caption: Experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a comprehensive retrosynthetic analysis and a plausible synthetic route for this compound. The proposed synthesis is based on established chemical reactions and utilizes readily available starting materials. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science for the successful preparation and characterization of this and related pyrazole derivatives. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

Potential Derivatives of 1-Acetyl-3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The unique electronic and structural features of the pyrazole ring make it a privileged scaffold in drug design. This technical guide explores the potential derivatives of the novel compound 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. We will delve into its hypothetical synthesis, potential derivatization pathways, and prospective biological significance, providing a roadmap for future research and development in this area.

The core structure combines several key pharmacophores: a pyrazole ring, two amino groups, a nitro group, and an acetyl group. The amino groups offer sites for further functionalization to modulate solubility and target interaction. The nitro group, a strong electron-withdrawing group, can influence the overall electronic properties of the molecule and may be a precursor for other functional groups. The N-acetyl group can impact the metabolic stability and pharmacokinetic profile of the compound.

Proposed Synthesis of the Core Scaffold

The synthesis of this compound would likely proceed in a stepwise manner, beginning with the formation of the substituted pyrazole ring, followed by N-acetylation.

Synthesis of 3,5-diamino-4-nitro-1H-pyrazole

A plausible synthetic route to the 3,5-diamino-4-nitro-1H-pyrazole core could involve the nitration of a 3,5-diaminopyrazole precursor. The synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles has been reported, which could potentially be adapted.[4] A general two-step procedure is often employed for the synthesis of similar pyrazole systems.[4]

Hypothetical Experimental Protocol:

-

Nitration of 3,5-diamino-1H-pyrazole: To a cooled (0-5 °C) solution of 3,5-diamino-1H-pyrazole in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 10 °C.

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 3,5-diamino-4-nitro-1H-pyrazole.

N-Acetylation

The final step would be the selective acetylation of the N1 position of the pyrazole ring.

Hypothetical Experimental Protocol:

-

3,5-diamino-4-nitro-1H-pyrazole is dissolved in a suitable solvent such as acetic anhydride or a mixture of acetic anhydride and glacial acetic acid.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the excess solvent is removed under reduced pressure.

-

The residue is then triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the N-acetylated product.

-

The product, this compound, is collected by filtration and purified by recrystallization.

Potential Derivatives of this compound

The presence of two primary amino groups at the C3 and C5 positions provides facile handles for a wide range of derivatization reactions. These modifications can be used to explore structure-activity relationships (SAR) and optimize the physicochemical and pharmacological properties of the parent compound.

Acylation of the Amino Groups

Further acylation of the exocyclic amino groups could be achieved using various acylating agents. However, selective acylation might be challenging due to the presence of two amino groups.

Hypothetical Experimental Protocol:

-

To a solution of this compound in an aprotic solvent (e.g., DMF or DCM) containing a base (e.g., triethylamine or pyridine), an acyl chloride or anhydride (e.g., benzoyl chloride, propionyl chloride) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the acylated derivative.

Schiff Base Formation

The amino groups can readily react with various aldehydes and ketones to form Schiff base derivatives. These derivatives are known to possess a wide range of biological activities.

Hypothetical Experimental Protocol:

-

A solution of this compound and a substituted aldehyde (e.g., benzaldehyde, salicylaldehyde) in ethanol is refluxed in the presence of a catalytic amount of glacial acetic acid.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.

-

The product is washed with cold ethanol and dried.

Sulfonamide Formation

Reaction with sulfonyl chlorides would yield sulfonamide derivatives, a class of compounds with well-established therapeutic applications.

Hypothetical Experimental Protocol:

-

This compound is dissolved in pyridine and cooled to 0 °C.

-

A sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) is added portion-wise.

-

The mixture is stirred at room temperature overnight.

-

The reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for the parent compound and its potential derivatives. These values are estimated based on data for structurally similar compounds found in the literature.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted LogP |

| This compound | C₅H₆N₆O₃ | 214.15 | 220-225 | -0.5 |

| 1-acetyl-3-amino-5-benzamido-4-nitro-1H-pyrazole | C₁₂H₁₀N₆O₄ | 318.25 | >250 | 1.2 |

| 1-acetyl-3,5-bis(benzylideneamino)-4-nitro-1H-pyrazole | C₁₉H₁₄N₆O₃ | 390.36 | 240-245 | 2.8 |

| 1-acetyl-3-amino-5-(p-toluenesulfonamido)-4-nitro-1H-pyrazole | C₁₂H₁₂N₆O₅S | 368.33 | >260 | 0.8 |

Table 2: Hypothetical Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (ν, cm⁻¹) |

| This compound | 2.45 (s, 3H, COCH₃), 6.80 (s, 2H, NH₂), 7.50 (s, 2H, NH₂) | 22.1 (COCH₃), 115.8 (C4), 148.5 (C3), 152.0 (C5), 168.5 (C=O) | 3400-3200 (NH₂), 1710 (C=O), 1550, 1340 (NO₂) |

| 1-acetyl-3-amino-5-benzamido-4-nitro-1H-pyrazole | 2.50 (s, 3H, COCH₃), 7.20 (s, 2H, NH₂), 7.50-7.90 (m, 5H, Ar-H), 10.20 (s, 1H, NHCO) | 22.3 (COCH₃), 116.2 (C4), 127.5, 128.8, 132.1, 134.5 (Ar-C), 149.0 (C3), 151.5 (C5), 166.8 (Ar-CO), 168.9 (N-CO) | 3450-3250 (NH₂, NH), 1715 (N-C=O), 1670 (Ar-C=O), 1545, 1335 (NO₂) |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and potential derivatization strategies.

Caption: Proposed synthesis of this compound.

Caption: Potential derivatization pathways from the core compound.

Potential Biological Applications and Future Directions

Based on the known biological activities of various pyrazole derivatives, the proposed compounds could be investigated for a range of therapeutic applications:

-

Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal properties.[1][9] The introduction of different substituents on the amino groups could lead to the discovery of potent antimicrobial agents.

-

Anticancer Agents: Substituted pyrazoles have been explored as potential anticancer drugs.[10] The novel scaffold presented here could serve as a starting point for the development of new cytotoxic agents.

-

Enzyme Inhibitors: 1-acetyl-pyrazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase.[11][12][13] The derivatives of this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

Future research should focus on the successful synthesis and characterization of the parent compound and its derivatives. Subsequent in vitro and in vivo studies will be crucial to evaluate their biological activities and establish a comprehensive structure-activity relationship. The data presented in this guide provides a theoretical framework to initiate and guide these research endeavors.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. researchgate.net [researchgate.net]

- 4. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 11. Inhibition of amine oxidases activity by 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Acetylation of 3,5-diamino-4-nitro-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-diamino-4-nitro-1H-pyrazole is a heterocyclic compound of significant interest, primarily within the field of energetic materials due to its high nitrogen content and potential as a precursor to more complex, high-energy molecules. The acetylation of its amino groups to form N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide is a key chemical modification. This transformation alters the compound's properties, such as its explosive sensitivity, thermal stability, and solubility, making it a versatile intermediate for further synthesis. This technical guide provides an in-depth overview of the acetylation of 3,5-diamino-4-nitro-1H-pyrazole, including a proposed experimental protocol based on analogous reactions, and the expected properties of the resulting compound.

Data Presentation

| Property | 3,5-diamino-4-nitro-1H-pyrazole (Starting Material) | N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide (Product) |

| Molecular Formula | C₃H₄N₆O₂ | C₇H₈N₆O₄ |

| Molecular Weight | 156.10 g/mol | 240.18 g/mol |

| Appearance | Yellowish solid (predicted) | White to off-white solid (predicted) |

| Melting Point | Not reported | Not reported (expected to be higher than starting material) |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Expected to have lower solubility in polar solvents and increased solubility in less polar organic solvents compared to the starting material. |

| Yield | Not applicable | >80% (predicted based on analogous reactions) |

Experimental Protocols

The following is a proposed experimental protocol for the diacetylation of 3,5-diamino-4-nitro-1H-pyrazole. This protocol is based on established methods for the acetylation of aminopyrazoles and other amino-nitro heterocyclic compounds.

Materials:

-

3,5-diamino-4-nitro-1H-pyrazole

-

Acetic anhydride (Ac₂O)

-

Glacial acetic acid (CH₃COOH) or Pyridine

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3,5-diamino-4-nitro-1H-pyrazole (1.0 eq.) in an excess of glacial acetic acid or pyridine as the solvent.

-

Addition of Acetylating Agent: While stirring, add acetic anhydride (2.2-3.0 eq.) to the suspension in a dropwise manner at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, slowly pour the reaction mixture into a beaker of cold deionized water with stirring to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining acid and then with a small amount of cold ethanol.

-

Drying: Dry the purified N,N'-(4-nitro-1H-pyrazole-3,5-diyl)diacetamide in a vacuum oven at 50-60 °C to a constant weight.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its identity and purity. Melting point determination should also be performed.

Mandatory Visualization

The following diagrams illustrate the chemical reaction workflow for the acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

Caption: Workflow for the acetylation of 3,5-diamino-4-nitro-1H-pyrazole.

An In-depth Technical Guide to the Nitration of 1-acetyl-3,5-diamino-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 1-acetyl-3,5-diamino-1H-pyrazole, a key chemical transformation for the synthesis of energetic materials and pharmacologically active compounds. Due to the limited direct experimental data on this specific substrate, this document outlines a putative experimental protocol based on established methodologies for the nitration of related pyrazole derivatives.

Introduction

The nitration of pyrazole rings is a fundamental reaction in heterocyclic chemistry, yielding nitro-substituted pyrazoles that serve as versatile intermediates in various fields. The introduction of a nitro group can significantly alter the chemical and biological properties of the parent molecule, making it a crucial step in the development of new pharmaceuticals and high-energy materials. 1-acetyl-3,5-diamino-1H-pyrazole possesses two activating amino groups, which are expected to direct electrophilic substitution, such as nitration, to the 4-position of the pyrazole ring. The N-acetyl group may influence the reactivity and solubility of the substrate.

Proposed Reaction Pathway and Mechanism

The nitration of 1-acetyl-3,5-diamino-1H-pyrazole is anticipated to proceed via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile. The electron-donating amino groups at positions 3 and 5 strongly activate the pyrazole ring towards electrophilic attack, specifically at the C4 position.

Caption: Proposed reaction pathway for the nitration of 1-acetyl-3,5-diamino-1H-pyrazole.

Experimental Protocol (Putative)

This protocol is derived from general methods for the nitration of substituted pyrazoles and should be optimized for the specific substrate.

3.1. Materials and Reagents

| Reagent | Purity/Concentration |

| 1-acetyl-3,5-diamino-1H-pyrazole | >98% |

| Concentrated Sulfuric Acid (H₂SO₄) | 98% |

| Concentrated Nitric Acid (HNO₃) | 70% |

| Dichloromethane (CH₂Cl₂) | Anhydrous |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | |

| Ice |

3.2. Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetyl-3,5-diamino-1H-pyrazole in a suitable solvent such as dichloromethane.

-

Cool the flask to 0-5 °C in an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution while maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the pyrazole solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product, 1-acetyl-4-nitro-3,5-diamino-1H-pyrazole, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Methodological & Application

Application Notes and Protocols for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole in Medicinal Chemistry

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The title compound, 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, incorporates several key pharmacophoric features:

-

3,5-Diaminopyrazole Core: The presence of amino groups at the 3 and 5 positions provides hydrogen bond donor and acceptor capabilities, which are crucial for interactions with biological targets such as kinases and other enzymes.[1]

-

Nitro Group: The electron-withdrawing nitro group at the 4-position can significantly modulate the electronic properties of the pyrazole ring and may contribute to specific biological activities or serve as a handle for further chemical modification.

-

N-Acetyl Group: Acetylation at the N1 position can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. N-acetylated pyrazoles have demonstrated activities including monoamine oxidase inhibition and antimicrobial effects.[3][4]

Based on these structural features, this compound is a promising candidate for investigation in several therapeutic areas, including oncology, infectious diseases, and neurology.

Potential Medicinal Chemistry Applications

Kinase Inhibition

Aminopyrazole derivatives are well-established as scaffolds for the design of protein kinase inhibitors. The amino groups can form key hydrogen bonds within the ATP-binding pocket of various kinases. The planar pyrazole ring serves as a core to which various substituents can be attached to achieve selectivity and potency.

Hypothesized Signaling Pathway Involvement:

Many signaling pathways are dysregulated in cancer through aberrant kinase activity. A compound like this compound could potentially inhibit kinases in pathways such as the MAPK/ERK or PI3K/Akt pathways, which are crucial for cell proliferation and survival.

Caption: Generic Kinase Signaling Pathway Inhibition.

Antimicrobial Activity

Certain N-acetylated pyrazoline derivatives have shown potential as antitubercular and antimicrobial agents.[3][4] The mechanism of action could involve the inhibition of essential bacterial enzymes or the disruption of biofilm formation. A study on 4-arylazo-3,5-diamino-1H-pyrazoles as anti-biofilm agents showed that acetylation of the amino groups led to a loss of activity, suggesting that the free amino groups might be important for this specific activity.[5] However, N-acetylation at the pyrazole nitrogen could still yield compounds with antimicrobial properties through different mechanisms.

Experimental Workflow for Antimicrobial Screening:

A logical workflow to assess the antimicrobial potential of a novel compound would involve initial screening against a panel of pathogenic bacteria, followed by determination of the minimum inhibitory concentration (MIC) and subsequent mechanism of action studies.

Caption: Workflow for Antimicrobial Compound Screening.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-acetyl-4,5-dihydro-1H-pyrazole have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A).[6] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin and dopamine. Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases. The N-acetyl group appears to be important for the potency and selectivity of these inhibitors.

Role of MAO in Neurotransmitter Metabolism:

MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines. Inhibition of these enzymes leads to an increase in the concentration of these neurotransmitters in the brain.

Caption: Monoamine Oxidase (MAO) Inhibition Pathway.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical procedure based on standard organic chemistry transformations.

Step 1: Synthesis of 3,5-diamino-4-nitro-1H-pyrazole (Precursor)

-

The synthesis of the precursor, 3,5-diamino-4-nitro-1H-pyrazole, can be achieved through various published methods, often starting from malononitrile or its derivatives.

Step 2: N-Acetylation of 3,5-diamino-4-nitro-1H-pyrazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-diamino-4-nitro-1H-pyrazole in a suitable solvent such as glacial acetic acid or pyridine.

-

Addition of Acetylating Agent: Slowly add 1.1 to 1.5 equivalents of acetic anhydride to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product may precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Materials: Kinase enzyme, appropriate substrate, ATP, assay buffer, 96-well plates, and a plate reader.

-

Procedure: a. Prepare a serial dilution of the test compound (this compound) in DMSO. b. In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations to the assay buffer. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based substrate phosphorylation). f. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (MIC Determination)

-

Materials: Bacterial strains, Mueller-Hinton broth (MHB), 96-well microtiter plates, and the test compound.

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. c. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

The following tables are templates for organizing quantitative data from the proposed experiments.

Table 1: Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) |

| This compound | Kinase A | |

| This compound | Kinase B | |

| Standard Inhibitor | Kinase A | |

| Standard Inhibitor | Kinase B |

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µg/mL) |

| This compound | Staphylococcus aureus | |

| This compound | Escherichia coli | |

| This compound | Pseudomonas aeruginosa | |

| Ciprofloxacin | Staphylococcus aureus | |

| Ciprofloxacin | Escherichia coli | |

| Ciprofloxacin | Pseudomonas aeruginosa |

Table 3: MAO Inhibition Data

| Compound | Enzyme | IC50 (nM) | Selectivity Index (MAO-B IC50 / MAO-A IC50) |

| This compound | MAO-A | ||

| This compound | MAO-B | ||

| Pargyline | MAO-B | ||

| Clorgyline | MAO-A |

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole as a Potential Energetic Material

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is for research and development purposes only. 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole is a potential energetic material and should be handled by qualified personnel with appropriate safety measures in a suitable laboratory environment. The synthesis and handling of energetic materials can be hazardous.

Introduction

Comparative Data of Related Energetic Materials

The following table summarizes the key energetic properties of the precursor, 3,5-diamino-4-nitropyrazole, and other common energetic materials for comparative purposes. The properties of this compound are yet to be experimentally determined.

| Property | 3,5-diamino-4-nitropyrazole | RDX | HMX |

| Chemical Formula | C3H5N5O2 | C3H6N6O6 | C4H8N8O8 |

| Molecular Weight ( g/mol ) | 143.11 | 222.12 | 296.16 |

| Density (g/cm³) | 1.73 | 1.82 | 1.91 |

| Heat of Formation (kJ/mol) | +89.1 | +71.1 | +74.9 |

| Detonation Velocity (km/s) | 8.51 | 8.75 | 9.10 |

| Detonation Pressure (GPa) | 31.2 | 34.7 | 39.3 |

| Impact Sensitivity (J) | >40 | 7.4 | 7.4 |

| Friction Sensitivity (N) | >360 | 120 | 120 |

| Decomposition Temp. (°C) | 289 | 210 | 280 |

Experimental Protocols

The following protocols describe a proposed synthesis for this compound, starting from the synthesis of its precursor.

Protocol 1: Synthesis of 3,5-diamino-4-nitropyrazole

A convenient route for the synthesis of 3,5-diamino-4-nitropyrazole has been reported and can be adapted for laboratory preparation.[1]

Materials:

-

Malononitrile

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Nitration of Malononitrile: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add fuming nitric acid while maintaining the temperature below 10 °C. To this nitrating mixture, add malononitrile dropwise, ensuring the temperature does not exceed 15 °C. After the addition is complete, stir the mixture for 2-3 hours at room temperature.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate of dinitromalononitrile is filtered, washed with cold water until neutral, and dried.

-

Cyclization with Hydrazine: Suspend the dinitromalononitrile in ethanol. Cool the suspension in an ice bath and add hydrazine hydrate dropwise while stirring. An exothermic reaction will occur. After the addition, continue stirring for 1-2 hours at room temperature.

-

Isolation and Purification: The resulting yellow precipitate of 3,5-diamino-4-nitropyrazole is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like water or ethanol can be performed for further purification.

Protocol 2: Proposed Synthesis of this compound

This protocol is based on standard acetylation procedures for amino-heterocyclic compounds.

Materials:

-

3,5-diamino-4-nitropyrazole

-

Acetic anhydride

-

Pyridine (as catalyst, optional)

-

Glacial acetic acid (as solvent)

Procedure:

-

Dissolution: Dissolve 3,5-diamino-4-nitropyrazole in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Acetylation: Slowly add acetic anhydride to the solution. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The precipitated product is then collected by filtration.

-

Purification: Wash the crude product with water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent.

Characterization

The synthesized compounds should be thoroughly characterized using the following techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the acetyl group.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C=O, NO₂, C-N).

-

Elemental Analysis: To determine the elemental composition (C, H, N).

-

Mass Spectrometry: To confirm the molecular weight.

-

Thermal Analysis (DSC/TGA): To determine the melting point and decomposition temperature.

-

X-ray Crystallography: To determine the crystal structure and density.

Safety Precautions

-

All synthesis and handling of nitropyrazoles and their derivatives should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Due to the potential explosive nature of the compounds, appropriate shielding should be used, especially during heating and sensitivity testing.

-

Avoid friction, impact, and electrostatic discharge.

-

Handle small quantities of the material whenever possible.

Visualizations

Caption: Proposed two-step synthesis workflow for this compound.

References

Application Note and Protocol for the Purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

This document provides a detailed protocol for the purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole, a potentially valuable building block in pharmaceutical and materials science research. The protocol outlines methods for isolating the target compound from a crude reaction mixture using recrystallization and column chromatography.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core substituted with amino, nitro, and acetyl groups. These functional groups impart a range of chemical properties that make it an attractive scaffold for the synthesis of more complex molecules. The purity of this compound is critical for subsequent applications, necessitating a robust purification strategy. The following protocols are based on established methods for the purification of related nitropyrazole and acetyl-pyrazole derivatives and are intended for use by researchers and scientists in drug development and chemical research.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. Please note that actual yields and purity may vary depending on the initial purity of the crude material and the precise execution of the protocol.

| Purification Step | Starting Material | Expected Purity | Expected Yield | Key Impurities Removed |

| Recrystallization | Crude Product | >95% | 70-85% | Unreacted starting materials, highly soluble impurities |

| Column Chromatography | Recrystallized Product | >99% | 80-95% | Isomeric byproducts, closely related impurities |

Experimental Protocols

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% and absolute)

-

Deionized water

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Rotary evaporator

-

Magnetic stirrer with hot plate

-

Glassware (beakers, Erlenmeyer flasks, Buchner funnel, chromatography column)

-

Filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

-

UV lamp for TLC visualization

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying the crude product to a moderate to high purity, removing most of the unreacted starting materials and other soluble impurities.

Procedure:

-

Dissolution: In a suitable Erlenmeyer flask, add the crude this compound to a minimal amount of hot 95% ethanol. The choice of ethanol is based on its common use for recrystallizing similar pyrazole derivatives.[1] Heat the mixture gently on a hot plate with stirring until the solid is completely dissolved. Avoid boiling the solvent for extended periods to prevent decomposition of the product.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The target compound should crystallize out of the solution. For improved crystal formation, the flask can be loosely covered to slow down the cooling process.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold absolute ethanol to remove any remaining soluble impurities from the crystal surface.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried product should be determined and compared to the literature value, if available, to assess its purity.

Protocol 2: Purification by Column Chromatography

For achieving the highest possible purity, particularly for removing isomeric impurities, column chromatography is recommended. This protocol should be performed on the recrystallized material for the best results. The separation of nitropyrazole mixtures has been successfully achieved using this technique.[2][3][4]

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack a chromatography column with the silica gel slurry. Allow the hexane to drain until it is level with the top of the silica gel bed.

-

Sample Loading: Dissolve a small amount of the recrystallized this compound in a minimal amount of ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might start from 100% hexane and gradually move to a mixture of hexane and ethyl acetate (e.g., 9:1, then 8:2, and so on). The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the eluent in small fractions.

-

Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions that contain the pure desired product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the highly purified this compound.

-

Final Drying: Dry the final product under high vacuum to remove all traces of solvent.

Mandatory Visualization

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Purification workflow for this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 3,5-diamino-1H-pyrazole followed by N-acetylation.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield of 3,5-diamino-4-nitro-1H-pyrazole (Nitration Step) | Incomplete nitration reaction. | - Ensure the use of a potent nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. - Carefully control the reaction temperature, as pyrazole nitration can be sensitive to thermal conditions.[1] - Extend the reaction time, monitoring progress by TLC. |

| Decomposition of the starting material or product. | - Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to control the exothermic reaction. - Avoid excessive heating during the reaction. | |

| Incorrect work-up procedure leading to product loss. | - Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) while keeping the temperature low. - Ensure complete precipitation of the product before filtration. | |

| Formation of Multiple Products in Nitration Step | Over-nitration (dinitration) or nitration at other positions. | - Use milder nitrating conditions (e.g., nitric acid in acetic anhydride).[1] - Control the stoichiometry of the nitrating agent. |

| Side reactions due to the reactivity of the amino groups. | - Consider protecting the amino groups before nitration, although this adds extra steps to the synthesis. | |

| Low or No Yield of this compound (Acetylation Step) | Incomplete acetylation. | - Use a suitable acetylating agent like acetic anhydride or acetyl chloride. - A base catalyst (e.g., pyridine) can be used to facilitate the reaction. - The reaction may require heating to proceed to completion. |

| Hydrolysis of the acetyl group. | - Ensure anhydrous conditions during the reaction and work-up. - Avoid strongly acidic or basic conditions during purification if the acetyl group is labile. | |

| Product is an Inseparable Mixture of Mono- and Di-acetylated Products | Non-selective acetylation of the two amino groups and the ring nitrogen. | - Carefully control the stoichiometry of the acetylating agent. Using one equivalent may favor mono-acetylation. - The N1-acetylation is often desired. The reaction conditions can be optimized to favor this isomer. The C3 and C5 amino groups can also be acetylated.[2] - Purification by column chromatography may be necessary to separate the isomers. |

| Product Decomposes During Purification | Thermal instability of the nitro-pyrazole derivative. | - Use non-thermal purification methods like recrystallization from a suitable solvent at a controlled temperature. - Avoid high temperatures when removing solvent under reduced pressure. |

| Difficulty in Product Characterization | Complex NMR spectra due to tautomerism or multiple isomers. | - Utilize 2D NMR techniques (e.g., HMBC, NOESY) to aid in structure elucidation.[3] - Compare spectral data with literature values for similar compounds if available. |

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of this compound?

A1: Nitropyrazole compounds are often yellow solids.[1] The stability of energetic materials like nitropyrazoles can be a concern. It is recommended to handle the compound with care and store it in a cool, dry place away from heat and shock. The stability of a similar compound, 1-hydroxyethyl-4,5-diamino pyrazole sulfate, was found to be good under storage conditions of 25°C and 40°C for extended periods.[4]

Q2: Which analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. For characterization of the final product, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended. Elemental analysis can also be used to confirm the empirical formula.

Q3: What are the key safety precautions to take during the synthesis of this compound?

A3: The synthesis involves the use of strong acids and potentially energetic materials. The following safety precautions are crucial:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use a blast shield, especially during the nitration step.

-

Perform reactions on a small scale initially to assess the reaction's nature.

-

Be cautious of the exothermic nature of the nitration reaction and have an ice bath ready for cooling.

-

Properly quench and dispose of all chemical waste according to institutional guidelines.

Q4: Can I use a different acetylating agent other than acetic anhydride?

A4: Yes, other acetylating agents like acetyl chloride can be used. However, the reaction conditions, such as the need for a base to neutralize the HCl byproduct, will need to be adjusted accordingly. The choice of acetylating agent can also influence the selectivity of the acetylation.

Q5: How can I purify the final product if recrystallization is not effective?

A5: If recrystallization does not yield a pure product, column chromatography on silica gel is a common alternative for purifying pyrazole derivatives. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be determined based on TLC analysis.

Experimental Protocols

Step 1: Synthesis of 3,5-diamino-4-nitro-1H-pyrazole

This protocol is adapted from general procedures for the nitration of pyrazoles.[1]

Materials:

-

3,5-diamino-1H-pyrazole

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Sodium Bicarbonate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3,5-diamino-1H-pyrazole to concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Cool the mixture to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the pyrazole solution. The temperature should be strictly maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

The precipitated product is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the acetylation of aminopyrazoles as described in the literature.[2]

Materials:

-

3,5-diamino-4-nitro-1H-pyrazole

-

Acetic Anhydride

-

Pyridine (optional, as catalyst)

-

Deionized Water

-

Ice

Procedure:

-

Suspend 3,5-diamino-4-nitro-1H-pyrazole in acetic anhydride in a round-bottom flask.

-

If desired, add a catalytic amount of pyridine.

-

Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Stir the mixture until the excess acetic anhydride is hydrolyzed.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the product with cold deionized water and dry it.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Synthesis Pathway

Caption: Synthetic route to this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-acetyl-3,5-diamino-4-nitro-1H-pyrazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

Problem 1: Low recovery of the desired compound after purification.

| Possible Cause | Suggested Solution |

| Compound insolubility | The target compound may have poor solubility in the chosen recrystallization or chromatography solvents. Test the solubility in a range of solvents with varying polarities. For recrystallization, consider solvent mixtures. For chromatography, ensure the compound is fully dissolved in a minimal amount of a strong solvent before loading onto the column. |

| Degradation on silica gel | The amino groups on the pyrazole ring can interact strongly with the acidic silica gel, potentially leading to degradation. To test for stability, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if new spots appear. If degradation occurs, consider using a deactivated silica gel, alumina, or an alternative purification method like recrystallization. |

| Irreversible adsorption | The polar nature of the compound, with its two amino groups and a nitro group, can lead to strong, irreversible adsorption onto the stationary phase during column chromatography. This is especially true if the mobile phase is not polar enough. |

| Thermal instability | As a nitrated, highly nitrogenous compound, there is a potential for thermal degradation, especially if purification involves heating for extended periods (e.g., during solvent evaporation or recrystallization from a high-boiling solvent). Use lower temperatures for solvent removal (rotary evaporator with a water bath) and choose recrystallization solvents with lower boiling points if possible. |

Problem 2: Poor separation of the target compound from impurities during column chromatography.

| Possible Cause | Suggested Solution |

| Inappropriate mobile phase | The polarity of the eluent may not be optimal for separating the target compound from impurities. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ideal Rf value for the target compound on TLC for good column separation is typically between 0.2 and 0.4. |

| Tailing of the compound spot | The basic amino groups can interact with acidic sites on the silica gel, causing the spot to streak or "tail" on a TLC plate and the peak to broaden during column chromatography. This leads to poor separation. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase can help to mitigate this issue by neutralizing the acidic sites on the silica. |

| Co-elution of impurities | An impurity may have a very similar polarity to the target compound, making separation by normal-phase chromatography difficult. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). Alternatively, recrystallization may be a more effective method for removing impurities with different solubilities. |

| Overloading the column | Applying too much crude material to the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound?

A1: While specific impurities will depend on the synthetic route, common side products in the synthesis of similar compounds can include:

-

Unreacted starting material: The precursor, 3,5-diamino-4-nitro-1H-pyrazole, may not have fully reacted.

-

Di-acetylated product: Acetylation could potentially occur on one of the amino groups in addition to the ring nitrogen, though this is less likely under standard conditions.

-

Isomeric products: Depending on the reaction conditions, acetylation might occur at a different ring nitrogen if tautomerization is possible.

-

Hydrolysis product: The acetyl group could be hydrolyzed back to the starting amine if the compound is exposed to acidic or basic conditions, especially in the presence of water.

Q2: Which recrystallization solvents are recommended for this compound?

A2: For polar, functionalized molecules like this, polar protic solvents are often a good choice. Based on general practices for similar pyrazoles, the following solvents could be effective:

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetonitrile

-

Mixtures of the above with water or a less polar solvent like ethyl acetate to fine-tune solubility.